6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione” is a chemical substance with a specific molecular formula. It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like density, melting point, boiling point, etc. While some of these properties for the compound are mentioned , the complete set of physical and chemical properties is not available in the search results.Scientific Research Applications
Mesoionic Analogs and Synthesis
Mesoionic purinone analogs, including compounds similar to 6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their unique properties. These compounds, such as imidazo[1,2-c]-pyrimidine-2,7-diones, are known for their tautomeric forms and undergo hydrolytic ring-opening reactions, offering insights into the chemistry of mesoionic compounds (Coburn & Taylor, 1982).
Pharmacological Evaluation
Derivatives of imidazo[2,1-f]purine-2,4-dione, structurally related to the compound , have been synthesized and evaluated for their pharmacological properties. These studies provide insights into the potential therapeutic applications of such compounds, particularly in the context of anxiolytic and antidepressant activities (Zagórska et al., 2009).
Antiviral and Antihypertensive Activity
Compounds related to this compound have been studied for their antiviral and antihypertensive activities. Research involving 7,8-polymethylenepurine derivatives, for example, explores their potential use in treating viral infections and high blood pressure (Nilov et al., 1995).
Crystal and Molecular Structure Analysis
Crystallographic studies of compounds such as 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline provide valuable insights into the structural characteristics of related chemical compounds, aiding in the understanding of their chemical behavior and potential applications (Kharchenko et al., 1987).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-9-22-15-16(21(3)19(27)23(17(15)26)10-12(2)25)20-18(22)24(11)13-5-7-14(28-4)8-6-13/h5-9H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYRVMJSZLODKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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